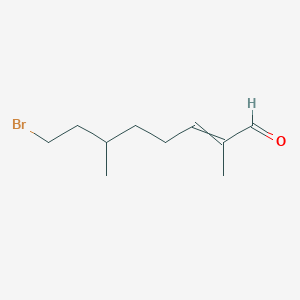
8-Bromo-2,6-dimethyloct-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,6-dimethyloct-2-enal is a chemical compound with the molecular formula C10H19BrO. This compound is widely used in organic synthesis and has significant implications in various fields of research and industry. It is known for its unique structure, which includes a bromine atom and an aldehyde group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dimethyloct-2-enal typically involves the bromination of 2,6-dimethyloct-2-enal. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. Safety measures are also implemented to handle the hazardous nature of bromine and to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2,6-dimethyloct-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium cyanide (NaCN) are used for substitution reactions.
Major Products Formed
Oxidation: 8-Bromo-2,6-dimethyloctanoic acid.
Reduction: 8-Bromo-2,6-dimethyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,6-dimethyloct-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2,6-dimethyloct-2-ene: Similar structure but lacks the aldehyde group.
2,6-Dimethyloct-2-enal: Similar structure but lacks the bromine atom.
8-Bromo-2,6-dimethyloctanoic acid: Oxidized form of the compound.
Uniqueness
8-Bromo-2,6-dimethyloct-2-enal is unique due to the presence of both a bromine atom and an aldehyde group. This combination makes it a versatile intermediate in organic synthesis and provides it with unique reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
194092-50-7 |
|---|---|
Molekularformel |
C10H17BrO |
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
8-bromo-2,6-dimethyloct-2-enal |
InChI |
InChI=1S/C10H17BrO/c1-9(6-7-11)4-3-5-10(2)8-12/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
TVPSEFGSUSFVOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
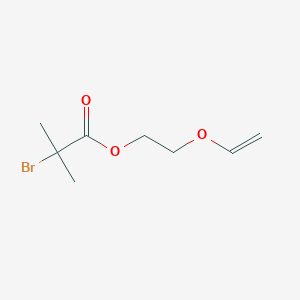
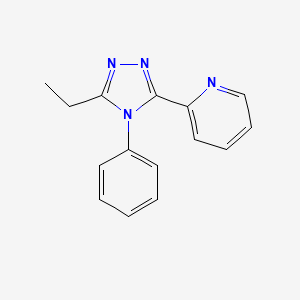
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
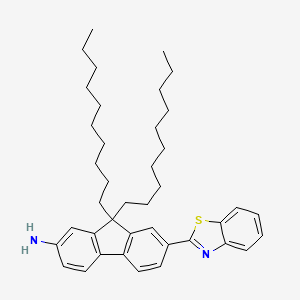
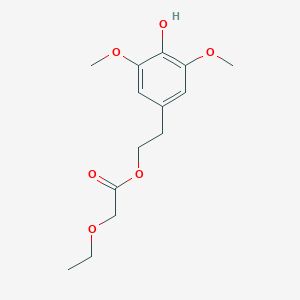

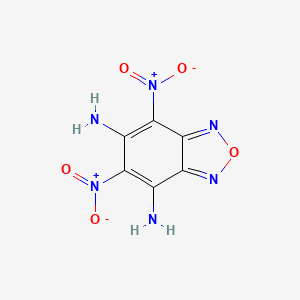
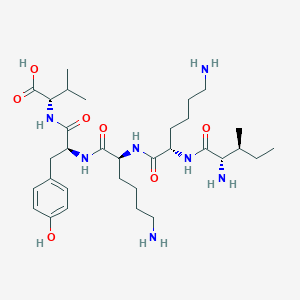
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)

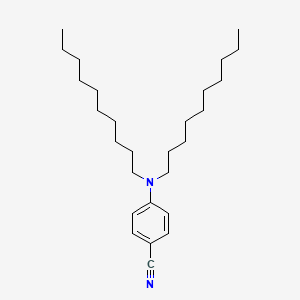
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
